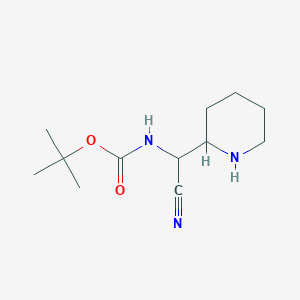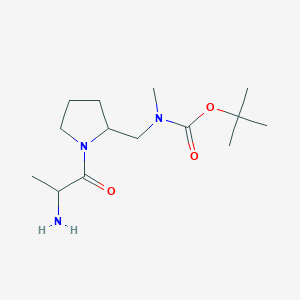
tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an aminopropanoyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the tert-butyl group. One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. .
Aplicaciones Científicas De Investigación
tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate include:
tert-Butyl (S)-(2-(pyrrolidin-2-yl)ethyl)carbamate: Shares the pyrrolidine ring and tert-butyl group but differs in the side chain structure.
tert-Butyl (S)- (1- ( (2- (dimethylamino)ethyl) (methyl)amino)propan-2-yl)carbamate: Similar in having a tert-butyl group and a carbamate moiety but with different substituents on the nitrogen atom .
Propiedades
Fórmula molecular |
C14H27N3O3 |
|---|---|
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(17)9-16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3 |
Clave InChI |
QDAGZZYGPUZUSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCC1CN(C)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
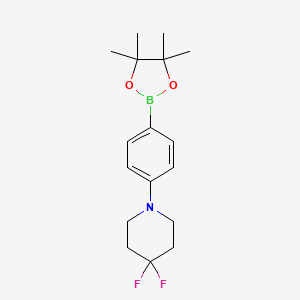
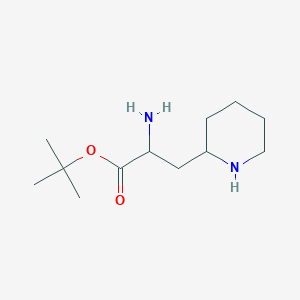
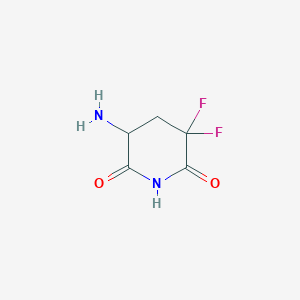
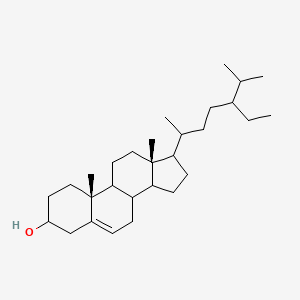

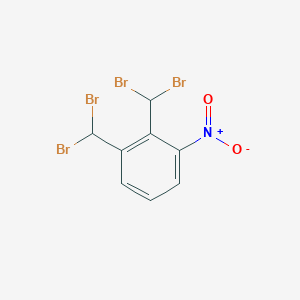
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
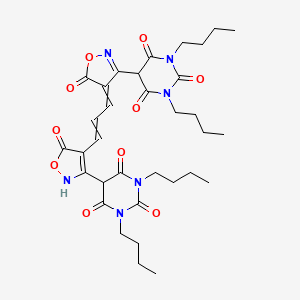
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
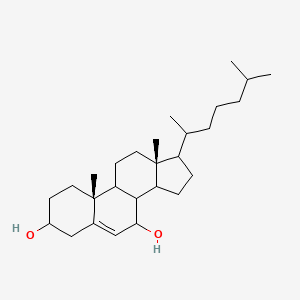
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
![3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B14782812.png)
